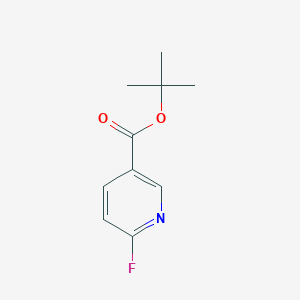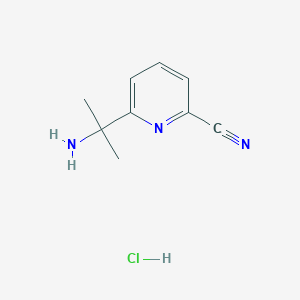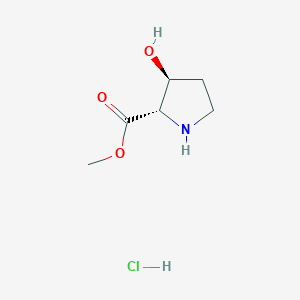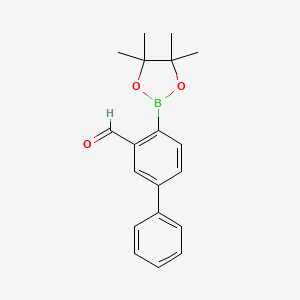
4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)联苯-3-甲醛
描述
The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde” is a boronic ester derivative. Boronic esters are commonly used in organic synthesis due to their reactivity in cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely include a biphenyl core with a boronic ester and an aldehyde functional group attached. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
Boronic esters are known to participate in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions . They can also undergo oxidation to form boronic acids .科学研究应用
合成和结构分析
- 合成和晶体学:该化合物作为硼酸酯中间体的一部分,通过多步取代反应合成。其结构确认涉及傅里叶变换红外光谱、核磁共振波谱、质谱和 X 射线衍射等技术。使用密度泛函理论 (DFT) 进行的构象分析表明 DFT 优化分子结构与 X 射线衍射结果之间的一致性。这些分析有助于理解化合物的物理化学性质 (Huang et al., 2021).
在给电子体中的应用
- 合成中的关键给电子体:该化合物用于合成衍生自咔唑和吩噻嗪的新型有机给电子体。这些给电子体是不同合成方法中的关键中间体,包括烷基化、甲酰化、溴化和硼化等多步反应 (Bifari & El-Shishtawy, 2021).
荧光和传感应用
荧光探针:在一项新颖的应用中,该化合物被用于创建近红外荧光探针。该过程涉及亲电取代和与双(二茂萘基)二硼偶联等各种反应,突出了其在开发先进传感材料中的作用 (You-min, 2014).
过氧化氢蒸气检测:一项研究利用该化合物的衍生物来增强硼酸盐对过氧化氢蒸气的传感性能。在硼酸酯中引入官能团促进了 H2O2 的更快氧化,表明其在灵敏爆炸物检测中的潜力 (Fu et al., 2016).
光伏和有机太阳能电池研究
- 有机太阳能电池:含有 4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基的化合物在创建单组分有机太阳能电池方面受到关注。它们作为合成具有供体-π-间隔基-受体结构的染料的前体,展示了它们在可再生能源研究中的作用 (Mikhailov et al., 2022).
先进材料合成
- 半导体聚合物:该化合物用于合成半导体聚合物,这在材料领域非常重要,尤其是在液晶显示 (LCD) 技术等应用中。其在为共轭聚烯材料创建硼封端聚烯中的作用突出了其在先进材料科学中的重要性 (Das et al., 2015).
作用机制
Target of Action
Similar compounds are known to be involved in borylation reactions at the benzylic c-h bond of alkylbenzenes .
Mode of Action
This compound interacts with its targets through a process known as borylation. It forms pinacol benzyl boronate when it reacts at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . This reaction is part of the broader Suzuki-Miyaura coupling reactions .
Biochemical Pathways
The borylation reaction it participates in is a key step in various synthetic pathways, particularly in the synthesis of biaryl compounds .
Result of Action
The primary result of the action of this compound is the formation of pinacol benzyl boronate . This product is a key intermediate in various synthetic pathways, particularly in the synthesis of biaryl compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the borylation reaction it participates in requires the presence of a palladium catalyst . Additionally, the compound should be stored under inert gas and in a cool, dry place to maintain its stability .
未来方向
生化分析
Biochemical Properties
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds. This compound can also interact with enzymes and proteins that facilitate these reactions, enhancing the efficiency and selectivity of the process . The nature of these interactions often involves the formation of transient complexes between the boronic ester group and the active sites of the enzymes or proteins.
Cellular Effects
The effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, its interaction with cellular proteins can lead to alterations in cell signaling cascades, impacting processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the boronic ester group to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the context of the interaction . Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, it may undergo degradation, leading to the formation of by-products that can affect its activity . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can induce toxic or adverse effects, including cellular damage, inflammation, and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level.
Metabolic Pathways
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux and alter the levels of specific metabolites within cells. For example, the compound can be metabolized by enzymes involved in oxidative stress responses, leading to changes in the cellular redox state .
Transport and Distribution
Within cells and tissues, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation within different cellular compartments. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . The compound’s localization can also affect its interactions with other biomolecules, modulating its biochemical and cellular effects.
属性
IUPAC Name |
5-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)17-11-10-15(12-16(17)13-21)14-8-6-5-7-9-14/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIZJRQAOJBSCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


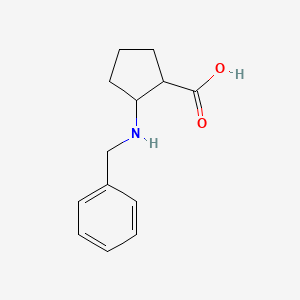


![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B1400368.png)
